![molecular formula C24H40N4O9P2 B12382750 3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)
3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including phosphanyl, nitrile, and pyrimidinyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” typically involves multi-step organic reactions. The key steps may include:
- Formation of the oxolan ring through cyclization reactions.
- Introduction of the pyrimidinyl group via nucleophilic substitution.
- Addition of the phosphanyl group using phosphorylation reagents.
- Incorporation of the nitrile group through cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity starting materials.
- Control of reaction temperature and pressure.
- Implementation of purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate.
- Reducing agents like lithium aluminum hydride.
- Substitution reagents such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules. Its structure suggests possible applications in enzyme inhibition or receptor binding studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may make it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism by which “3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphanyl-containing organic molecules and pyrimidinyl derivatives. Examples include:
- “3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile”
- “2-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H40N4O9P2 |
|---|---|
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C24H40N4O9P2/c1-8-34-39(31,35-9-2)16-12-19-21(37-38(33-15-10-13-25)28(17(3)4)18(5)6)22(32-7)23(36-19)27-14-11-20(29)26-24(27)30/h11-12,14,16-19,21-23H,8-10,15H2,1-7H3,(H,26,29,30)/b16-12+/t19-,21?,22+,23-,38?/m1/s1 |
InChI-Schlüssel |
JBUSRFDGBSMOGG-DXCBCJDPSA-N |
Isomerische SMILES |
CCOP(=O)(/C=C/[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC |
Kanonische SMILES |
CCOP(=O)(C=CC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



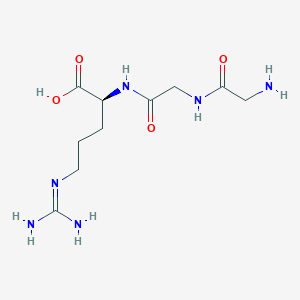
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
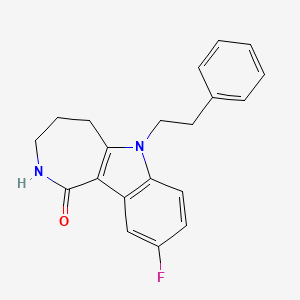
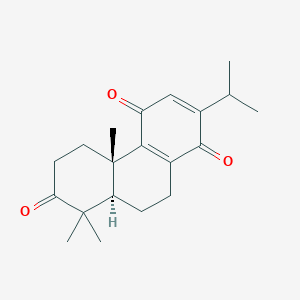
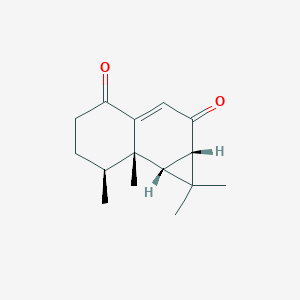
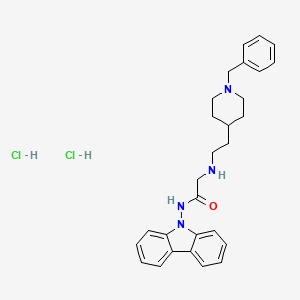
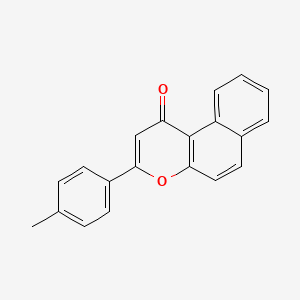
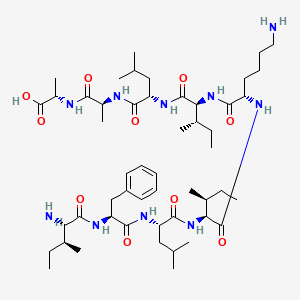
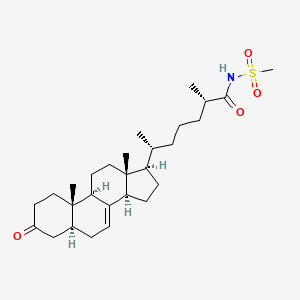
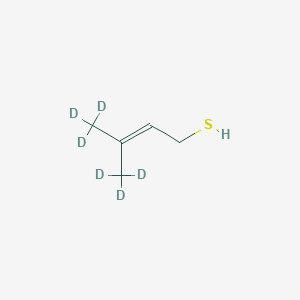
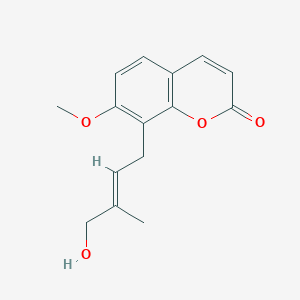
![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
